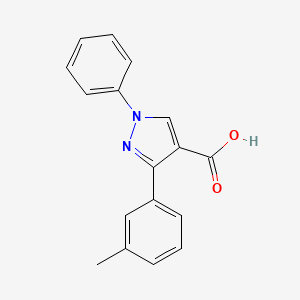
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a synthetic compound that belongs to the class of pyrazole derivatives. MPPCA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, mediators of inflammation and pain. MPPCA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Heterocyclic Compound Synthesis
A study highlighted the significance of derivatives similar to 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in the synthesis of various classes of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrroles. These compounds serve as valuable building blocks due to their reactivity, offering mild reaction conditions for generating versatile heterocycles (Gomaa & Ali, 2020).
Anticancer Applications
Research on Knoevenagel condensation products, including compounds structurally related to this compound, has demonstrated their potential in the development of anticancer agents. These products have shown remarkable activity against various cancer targets, underscoring their importance in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities of Pyrazole Carboxylic Acid Derivatives
A review on pyrazole carboxylic acid derivatives, including those similar to the compound of interest, has summarized their wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This underlines the versatility of these compounds in medicinal chemistry and their potential as scaffolds for developing new therapeutic agents (Cetin, 2020).
Analytical Methods in Antioxidant Activity
Studies have also focused on the analytical methodologies used to determine the antioxidant activity of compounds, including hydroxycoumarins and other bioactive heterocyclic compounds. Such research is crucial for understanding the properties of these molecules and their potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Compounds similar to “3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” often target specific enzymes or receptors in the body. For instance, many indole derivatives bind with high affinity to multiple receptors .
Mode of Action
The compound might interact with its targets by binding to them, thereby modulating their activity. This could result in a variety of effects, depending on the specific nature of the target and the type of interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication within cells .
properties
IUPAC Name |
3-(3-methylphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)16-15(17(20)21)11-19(18-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHBQSXNGUQFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
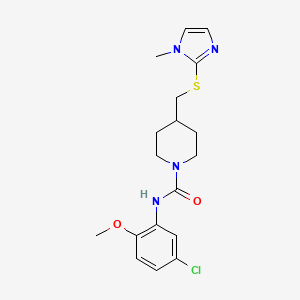
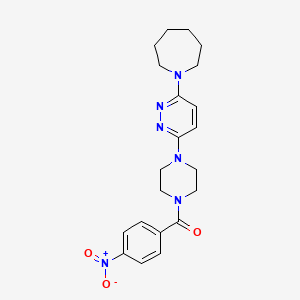
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
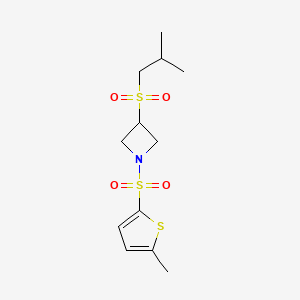
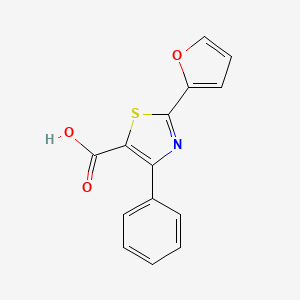
![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)
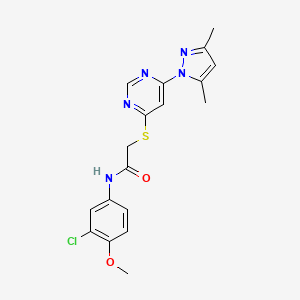
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)
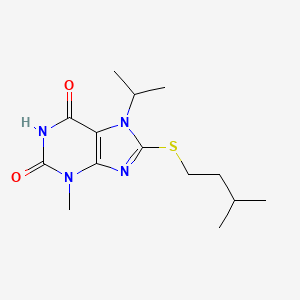
![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)

